molecular formula C21H20N4O2S B5015392 6-[4-(Allyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-[4-(Allyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5015392
M. Wt: 392.5 g/mol
InChI Key: QGRYJFHBHVLKQL-UHFFFAOYSA-N
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Description

6-[4-(Allyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allyloxyphenyl group, an ethylsulfanyl group, and a triazino-benzoxazepine core

Preparation Methods

The synthesis of 6-[4-(Allyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Allyloxyphenyl Intermediate: The synthesis begins with the preparation of the allyloxyphenyl intermediate. This is typically achieved through the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Ethylsulfanyl Intermediate: The next step involves the synthesis of the ethylsulfanyl intermediate. This can be done by reacting ethyl mercaptan with an appropriate halide, such as ethyl bromide, in the presence of a base.

    Cyclization to Form the Triazino-Benzoxazepine Core: The final step involves the cyclization of the allyloxyphenyl and ethylsulfanyl intermediates with a triazine derivative under acidic or basic conditions to form the triazino-benzoxazepine core.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

6-[4-(Allyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the triazino-benzoxazepine core, leading to the formation of reduced derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The allyloxyphenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution, to introduce various substituents. Reagents like sodium methoxide or potassium tert-butoxide are often used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[4-(Allyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-[4-(Allyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:

    6-[3-(Allyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a similar structure but with a different position of the allyloxy group.

    6-[4-(Methoxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a methoxy group instead of an allyloxy group.

    6-[4-(Allyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a methylsulfanyl group instead of an ethylsulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-ethylsulfanyl-6-(4-prop-2-enoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-3-13-26-15-11-9-14(10-12-15)19-22-17-8-6-5-7-16(17)18-20(27-19)23-21(25-24-18)28-4-2/h3,5-12,19,22H,1,4,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRYJFHBHVLKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)OCC=C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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